Increased Lipophilicity (cLogP) of the 4-Methylpiperidine Substituent Enhances Passive Permeability vs. Unsubstituted Piperidine
The calculated partition coefficient (XLogP3-AA) for 2-(4-Methylpiperidin-1-yl)pyridin-3-amine is 1.9 [1]. This represents a significant increase in lipophilicity compared to the unsubstituted piperidine analog, 2-(piperidin-1-yl)pyridin-3-amine (PubChem CID 14146341), which has a calculated XLogP3 of 1.4 [2]. This 0.5 log unit increase translates to approximately a 3.2-fold higher theoretical partition coefficient, which can be a critical factor for improving passive membrane permeability and potentially enhancing oral bioavailability in derived drug candidates [1][2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2-(piperidin-1-yl)pyridin-3-amine (PubChem CID 14146341): XLogP3 = 1.4 |
| Quantified Difference | Delta XLogP = +0.5 (approx. 3.2-fold higher partition coefficient) |
| Conditions | Calculated property via XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can be strategically exploited in the design of drug candidates requiring improved passive diffusion across biological membranes, making this building block more suitable for CNS or cell-penetrant inhibitor programs.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16773072, 2-(4-Methylpiperidin-1-yl)pyridin-3-amine. View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14146341, 2-(Piperidin-1-yl)pyridin-3-amine. View Source
